REACTION_SMILES
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[BH4-:1].[CH2:3]([CH3:4])[O:5][C:6]([CH2:7][CH2:8][c:9]1[cH:10][c:11]([C:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:23])[c:12]([O:15][CH3:16])[cH:13][cH:14]1)=[O:24].[CH3:25][CH2:26][OH:27].[Na+:2]>>[CH2:3]([CH3:4])[O:5][C:6]([CH2:7][CH2:8][c:9]1[cH:10][c:11]([CH:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[OH:23])[c:12]([O:15][CH3:16])[cH:13][cH:14]1)=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(=O)c1cc(CCC(=O)OCC)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCCCC(O)c1cc(CCC(=O)OCC)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |